Cas no 82875-49-8 (3-Dehydroxy Chlorthalidone)
3-Dehydroxy Chlorthalidone Chemical and Physical Properties
Names and Identifiers
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- 3-Dehydroxy Chlorthalidone
- Chlorthalidone Impurity E
- Chlorthalidone Deshydroxy Impurity; 2-Chloro-5-(3-oxo-1-isoindolinyl)benzenesulfonamide
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- Inchi: 1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)
- InChI Key: NPCMXXHTULKTQS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1S(N)(=O)=O)C1C2C=CC=CC=2C(N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 519
- Topological Polar Surface Area: 97.6
3-Dehydroxy Chlorthalidone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
3-Dehydroxy Chlorthalidone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D230540-10mg |
3-Dehydroxy Chlorthalidone |
82875-49-8 | 10mg |
$ 227.00 | 2023-09-08 | ||
| TRC | D230540-100mg |
3-Dehydroxy Chlorthalidone |
82875-49-8 | 100mg |
$ 1777.00 | 2023-09-08 | ||
| 1PlusChem | 1P00G5NB-25mg |
3-Dehydroxy Chlorthalidone |
82875-49-8 | 95% | 25mg |
$608.00 | 2025-02-27 | |
| 1PlusChem | 1P00G5NB-10mg |
3-Dehydroxy Chlorthalidone |
82875-49-8 | 95% | 10mg |
$370.00 | 2025-02-27 | |
| A2B Chem LLC | AH53015-10mg |
3-Dehydroxy Chlorthalidone |
82875-49-8 | 10mg |
$413.00 | 2024-04-19 | ||
| A2B Chem LLC | AH53015-50mg |
3-Dehydroxy Chlorthalidone |
82875-49-8 | 50mg |
$1288.00 | 2024-04-19 |
3-Dehydroxy Chlorthalidone Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 3-Dehydroxy Chlorthalidone
Introduction to 3-Dehydroxy Chlorthalidone (CAS No. 82875-49-8) and Its Recent Research Applications
3-Dehydroxy Chlorthalidone, identified by the Chemical Abstracts Service Number (CAS No.) 82875-49-8, is a significant derivative of chlorthalidone, a well-established diuretic and antihypertensive agent. This compound has garnered attention in recent years due to its unique pharmacological properties and potential applications in therapeutic research. The structural modification of chlorthalidone to form 3-Dehydroxy Chlorthalidone introduces novel biochemical interactions that have sparked interest among researchers exploring new pharmacological pathways.
The molecular structure of 3-Dehydroxy Chlorthalidone features a hydroxyl group at the 3-position of the lactam ring, which distinguishes it from its parent compound. This modification not only alters its solubility and metabolic profile but also influences its binding affinity to biological targets. Preliminary studies suggest that this compound exhibits enhanced selectivity for certain receptors, making it a promising candidate for targeted therapies.
In the realm of cardiovascular research, 3-Dehydroxy Chlorthalidone has been investigated for its potential role in managing hypertension. Unlike traditional diuretics, this derivative demonstrates a more balanced action on the renin-angiotensin-aldosterone system (RAAS) without significant electrolyte disturbances. Recent preclinical trials have highlighted its ability to reduce blood pressure through mechanisms involving vasodilation and renal sodium excretion, positioning it as a candidate for next-generation antihypertensive medications.
Beyond cardiovascular applications, 3-Dehydroxy Chlorthalidone has shown promise in anti-inflammatory and immunomodulatory research. Studies indicate that this compound can modulate inflammatory pathways by interacting with nuclear factor kappa B (NF-κB) and other transcription factors involved in cytokine production. Its ability to dampen excessive inflammatory responses without compromising immune function makes it an attractive option for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 3-Dehydroxy Chlorthalidone is another area of active investigation. Unlike chlorthalidone, which has a relatively long half-life, 3-Dehydroxy Chlorthalidone exhibits faster metabolism but maintains sustained therapeutic levels due to its improved bioavailability. This characteristic could lead to more frequent dosing regimens or reduced risk of accumulation-related adverse effects, enhancing patient compliance and safety.
Recent advances in computational chemistry have enabled the use of molecular modeling techniques to predict the binding interactions of 3-Dehydroxy Chlorthalidone with biological targets. These simulations have provided insights into how the hydroxyl group at the 3-position contributes to its unique pharmacological effects. By understanding these interactions at a molecular level, researchers can optimize the compound’s structure for improved efficacy and reduced side effects.
In oncology research, 3-Dehydroxy Chlorthalidone has been explored for its potential anti-proliferative properties. Initial studies suggest that it can inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis. Its ability to selectively target malignant cells while sparing healthy tissues makes it a promising candidate for developing novel chemotherapeutic agents.
The development of novel drug delivery systems has further expanded the therapeutic potential of 3-Dehydroxy Chlorthalidone. Nanoparticle formulations and lipid-based carriers have been investigated to enhance its bioavailability and target specificity. These advanced delivery methods could improve treatment outcomes by ensuring optimal drug concentrations at the site of action while minimizing systemic exposure.
Ethical considerations and regulatory pathways are critical factors in advancing any new pharmaceutical compound like 3-Dehydroxy Chlorthalidone. Rigorous preclinical testing is essential to evaluate its safety and efficacy before human trials can commence. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are necessary to ensure that this compound meets stringent quality standards and addresses unmet medical needs.
Future research directions for 3-Dehydroxy Chlorthalidone include exploring its role in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Preliminary evidence suggests that it may modulate neurotransmitter release and protect against oxidative stress, offering a potential therapeutic intervention for these debilitating conditions.
The economic impact of developing 3-Dehydroxy Chlorthalidone as a new therapeutic agent cannot be overstated. Investment in research and development could lead to significant advancements in treating various diseases, improving patient outcomes, and reducing healthcare costs. However, sustainable funding models are needed to support long-term studies and bring this promising compound from bench to market.
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